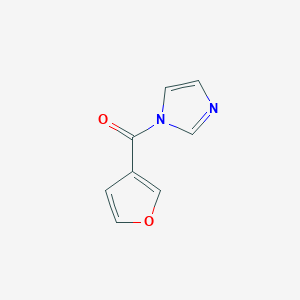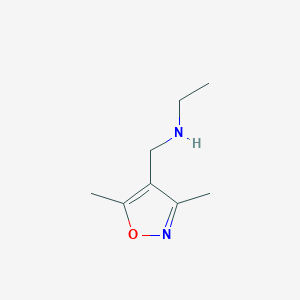
N-((3,5-Dimethylisoxazol-4-yl)methyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-((3,5-Dimethylisoxazol-4-yl)methyl)ethanamine involves several steps. One common method includes the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . This reaction typically occurs under mild basic conditions, such as using sodium bicarbonate at ambient temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-((3,5-Dimethylisoxazol-4-yl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
N-((3,5-Dimethylisoxazol-4-yl)methyl)ethanamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-((3,5-Dimethylisoxazol-4-yl)methyl)ethanamine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of bromodomain-containing proteins like BRD4, which play a crucial role in regulating gene expression . By binding to these proteins, the compound can modulate the expression of genes involved in cell proliferation and survival, making it a potential therapeutic agent in cancer treatment .
Comparaison Avec Des Composés Similaires
N-((3,5-Dimethylisoxazol-4-yl)methyl)ethanamine can be compared to other similar compounds, such as:
3,5-Dimethylisoxazole: This compound shares the isoxazole core but lacks the ethanamine group, resulting in different biological activities.
4-Phenylisoxazole: Another isoxazole derivative with distinct chemical properties and applications.
N-((3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: A more complex derivative that has shown potent inhibitory effects on BRD4 and potential anti-cancer activity.
This compound stands out due to its unique combination of the isoxazole and ethanamine groups, which confer specific chemical and biological properties .
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C8H14N2O/c1-4-9-5-8-6(2)10-11-7(8)3/h9H,4-5H2,1-3H3 |
Clé InChI |
CIDVDFALBKHEFM-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1=C(ON=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


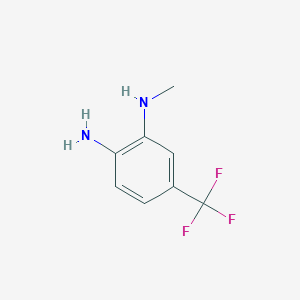
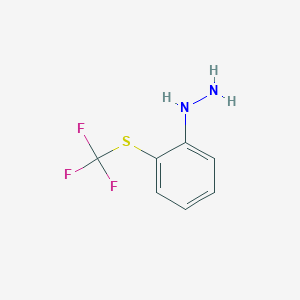


![(1S,4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15204602.png)
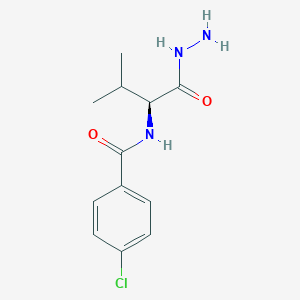
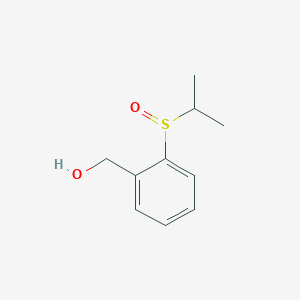
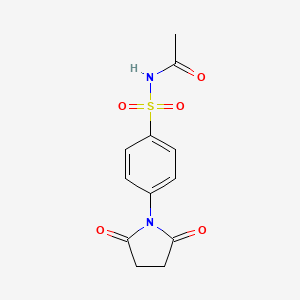
![1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15204626.png)
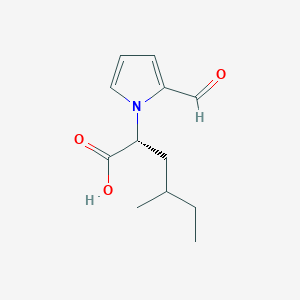
![tert-Butyl 3-[(R)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B15204632.png)

